molecular formula C10H15NOS2 B1474448 (1S,2S)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-ol CAS No. 1932670-70-6

(1S,2S)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-ol

Cat. No. B1474448
CAS RN: 1932670-70-6
M. Wt: 229.4 g/mol
InChI Key: QPYXFZOXMJJRTO-IUCAKERBSA-N
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Description

(1S,2S)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-ol, or (1S,2S)-2-methylthiazol-4-ylsulfanylcyclohexan-1-ol, is a novel organic compound with a wide range of potential applications in the fields of chemistry and biochemistry. It is a cyclic compound with a thiazole ring, a methyl group, and a sulfanyl group. The compound has been studied extensively for its unique chemical and physical properties, and its potential for use in a variety of applications.

Scientific Research Applications

Synthesis and Chemical Properties

The compound (1S,2S)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-ol, due to its complex structure involving a thiazolyl group and a cyclohexanol moiety, can be presumed to have applications in the synthesis of various heterocyclic compounds. Research on similar thiazole derivatives highlights their versatility in chemical reactions and potential for producing compounds with significant pharmacological activities. For instance, thiazole and thiadiazole derivatives have been synthesized for their pharmacological properties, including antimicrobial activities (Gouda et al., 2010). Furthermore, thiazole derivatives have been involved in reactions leading to the formation of compounds with potential as CNS agents, emphasizing the chemical utility of thiazole-containing compounds in medicinal chemistry (Maliszewska-Guz et al., 2005).

Antimicrobial and Anticancer Applications

Thiazole derivatives have shown a wide range of biological activities. The structural motif of (1S,2S)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-ol suggests potential for antimicrobial and anticancer applications. Studies have demonstrated that thiazole-containing compounds can act as potent antimicrobial agents with a broad spectrum of activity against various bacterial and fungal strains. For example, novel thiazolidin-4-one derivatives bearing a sulfonamide moiety were synthesized and evaluated for their antimicrobial properties, showcasing the importance of thiazole derivatives in developing new antimicrobial agents (Darwish et al., 2014). Additionally, certain thiazole derivatives have been studied for their cytotoxicity against cancer cell lines, indicating their potential in anticancer drug development (Shaaban et al., 2014).

properties

IUPAC Name

(1S,2S)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS2/c1-7-6-13-10(11-7)14-9-5-3-2-4-8(9)12/h6,8-9,12H,2-5H2,1H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYXFZOXMJJRTO-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SC2CCCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=N1)S[C@H]2CCCC[C@@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2S)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-ol
Reactant of Route 2
(1S,2S)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-ol
Reactant of Route 3
Reactant of Route 3
(1S,2S)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-ol
Reactant of Route 4
(1S,2S)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-ol
Reactant of Route 5
(1S,2S)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-ol
Reactant of Route 6
(1S,2S)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-ol

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